4-(bromomethyl)-2,6-dimethylpyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a substituted pyridine derivative, characterized by the presence of bromomethyl and dimethyl groups on the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures to yield the desired bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is first esterified and then reduced to obtain the intermediate (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 2,6-dimethylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrobromide
Uniqueness
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is unique due to the presence of both bromomethyl and dimethyl groups on the pyridine ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs.
Properties
CAS No. |
1263413-36-0 |
---|---|
Molecular Formula |
C8H11Br2N |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
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